2-methoxy-N-methyl-5-(piperidin-1-ylsulfonyl)aniline
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Overview
Description
2-methoxy-N-methyl-5-(piperidin-1-ylsulfonyl)aniline is an organic compound that features a methoxy group, a methyl group, and a piperidinylsulfonyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-(piperidin-1-ylsulfonyl)aniline typically involves multiple steps. One common method starts with the nitration of aniline to form nitroaniline, followed by reduction to produce the corresponding aniline derivative. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide. The piperidinylsulfonyl group is then attached through a sulfonylation reaction using piperidine and a sulfonyl chloride reagent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-5-(piperidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
2-methoxy-N-methyl-5-(piperidin-1-ylsulfonyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-(piperidin-1-ylsulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinylsulfonyl group can enhance binding affinity and specificity to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-methyl-4-(piperidin-1-ylsulfonyl)aniline
- 2-methoxy-N-methyl-3-(piperidin-1-ylsulfonyl)aniline
- 2-methoxy-N-methyl-6-(piperidin-1-ylsulfonyl)aniline
Uniqueness
2-methoxy-N-methyl-5-(piperidin-1-ylsulfonyl)aniline is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 2-position and the piperidinylsulfonyl group at the 5-position can result in distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
2-methoxy-N-methyl-5-piperidin-1-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-14-12-10-11(6-7-13(12)18-2)19(16,17)15-8-4-3-5-9-15/h6-7,10,14H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPSUBPZWFPWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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